molecular formula C33H54N7O17P3S-4 B1265249 Lauroyl coenzyme A

Lauroyl coenzyme A

Cat. No. B1265249
M. Wt: 945.8 g/mol
InChI Key: YMCXGHLSVALICC-GMHMEAMDSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of phosphate and diphosphate functions of lauroyl-CoA;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a lauroyl-CoA.

Scientific Research Applications

Role in Fatty Acid Biosynthesis

Lauroyl coenzyme A is integral to the process of fatty acid biosynthesis, particularly in bacteria like Mycobacterium tuberculosis. It participates in the initial stages of fatty acid chain extension, crucial for forming cell wall mycolic acids. The enzyme beta-ketoacyl-acyl carrier protein synthase III (FabH) in M. tuberculosis uses lauroyl-CoA to extend fatty acid chains, a process vital for the bacterium's survival and pathogenicity. The interaction of lauroyl-CoA with FabH has been elucidated through the study of crystal structures, revealing insights into the enzyme's substrate specificity and mechanism of action (Musayev et al., 2005).

Importance in Coenzyme A Biosynthesis

Coenzyme A (CoA) is a fundamental cofactor involved in numerous metabolic pathways, including the metabolism of fatty acids. The biosynthesis of CoA is a multi-step process that involves the transformation of vitamin B5 into CoA, with lauroyl-CoA being a potential intermediate or related molecule in this pathway. Recent studies have shed light on the genetics, enzymology, and regulation of CoA biosynthesis across different organisms, highlighting its critical role in cellular metabolism and the potential of the biosynthetic pathway as a target for developing new antibacterial drugs (Leonardi et al., 2005).

properties

Product Name

Lauroyl coenzyme A

Molecular Formula

C33H54N7O17P3S-4

Molecular Weight

945.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/t22-,26-,27-,28+,32-/m1/s1

InChI Key

YMCXGHLSVALICC-GMHMEAMDSA-J

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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